molecular formula C9H13N3O2S2 B14144462 Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- CAS No. 57036-85-8

Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)-

Katalognummer: B14144462
CAS-Nummer: 57036-85-8
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: QAXORWTXULABKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- typically involves the formation of the thiazole ring followed by the attachment of the morpholine moiety. One common method involves the reaction of 4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazole with a morpholine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives and morpholine-containing molecules. Examples include:

Uniqueness

Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is unique due to its specific combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

57036-85-8

Molekularformel

C9H13N3O2S2

Molekulargewicht

259.4 g/mol

IUPAC-Name

(4-amino-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13N3O2S2/c1-11-7(10)6(16-9(11)15)8(13)12-2-4-14-5-3-12/h2-5,10H2,1H3

InChI-Schlüssel

QAXORWTXULABKE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(SC1=S)C(=O)N2CCOCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.